

Application Notes and Protocols: Batimastat Sodium Salt In Vitro Assays

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Compound of Interest

Compound Name: Batimastat sodium salt

Cat. No.: B10752408

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These application notes provide detailed protocols for in vitro assays using **Batimastat sodium salt**, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. The following sections offer guidance on cell viability assays and gelatin zymography to assess the efficacy of Batimastat in various cellular contexts.

Introduction

Batimastat (also known as BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] Their activity is crucial in physiological processes such as tissue remodeling, as well as in pathological conditions including cancer cell invasion and metastasis.[4] Batimastat acts by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[3] These protocols detail the in vitro evaluation of Batimastat's cytostatic, cytotoxic, and MMP-inhibitory effects.

Data Presentation

Batimastat Inhibitory Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of Batimastat against various MMPs is summarized below.

MMP Target	IC50 (nM)
MMP-1 (Collagenase-1)	3[1][2]
MMP-2 (Gelatinase-A)	4[1][2]
MMP-3 (Stromelysin-1)	20[1][2]
MMP-7 (Matrilysin)	6[1][2]
MMP-8 (Collagenase-2)	10[1][5]
MMP-9 (Gelatinase-B)	4[1][2]

In Vitro Cytotoxicity of Batimastat in Hematological Cancer Cell Lines

The following table presents the IC50 values of Batimastat in different human hematological cancer cell lines after 48 hours of a single administration.[6]

Cell Line	Cancer Type	IC50 (μM)
NB-4	Acute Myeloid Leukemia (AML)	7.9 ± 1.6
HL-60	Acute Myeloid Leukemia (AML)	9.8 ± 3.9
F36-P	Myelodysplastic Neoplasm (MDS)	12.1 ± 1.2
H929	Multiple Myeloma (MM)	18.0 ± 1.6

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Batimastat on the viability of adherent or suspension cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- **Batimastat sodium salt**
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- MTT solvent (e.g., acidified isopropanol or DMSO)
- Microplate reader

Protocol:

- Cell Seeding:
 - For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
 - For suspension cells, seed cells at a density of 20,000-50,000 cells/well.
- Batimastat Treatment:
 - Prepare a stock solution of Batimastat in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 to 10 μ M).[6] A vehicle control (DMSO) should be included.
 - Remove the culture medium from the wells (for adherent cells) and add 100 μ L of the medium containing different concentrations of Batimastat.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]

- MTT Addition:
 - Add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization:
 - For adherent cells, carefully remove the medium.
 - For suspension cells, centrifuge the plate and then remove the supernatant.
 - Add 100-150 μ L of MTT solvent to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cell cultures treated with Batimastat.[\[6\]](#)[\[7\]](#)

Materials:

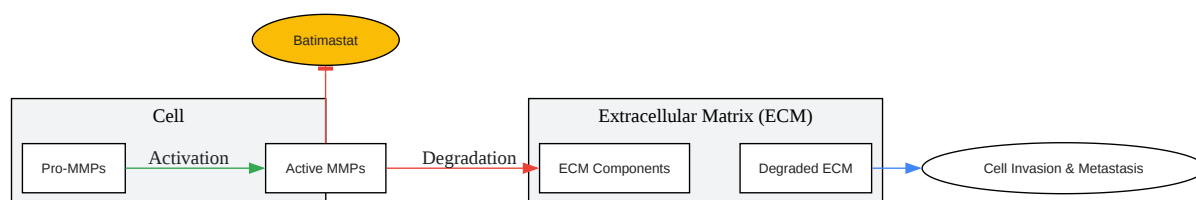
- Conditioned cell culture media
- 10% SDS-PAGE gels containing 0.1% (w/v) gelatin[\[6\]](#)
- Tris-Glycine SDS running buffer
- Sample buffer (non-reducing)
- Renaturation buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl₂, 150 mM NaCl, 0.25% (v/v) Triton X-100)[\[6\]](#)

- Incubation (Digestion) buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl₂, 150 mM NaCl, 0.1% (v/v) Triton X-100)[6]
- Coomassie Brilliant Blue staining solution
- Destaining solution

Protocol:

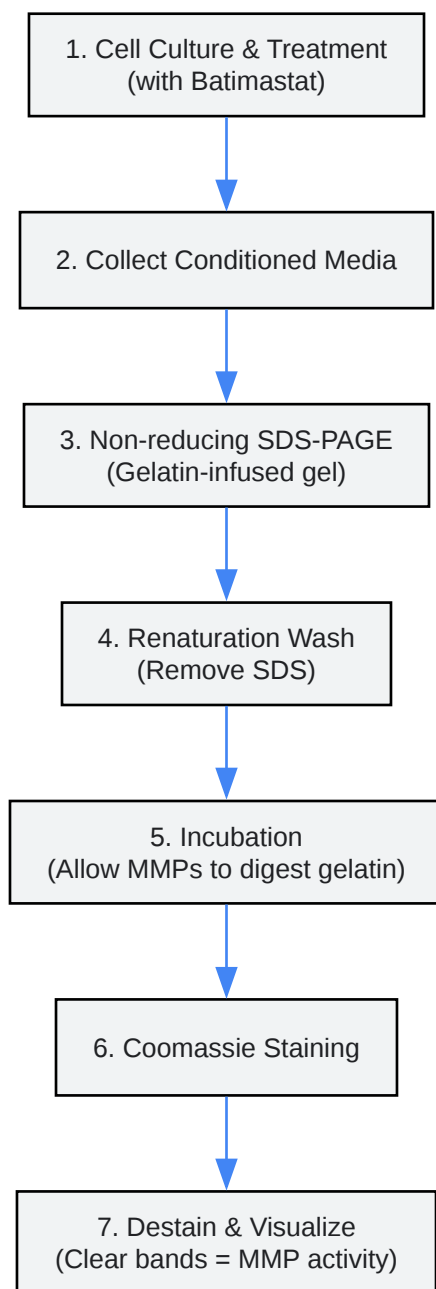
- Sample Preparation:
 - Culture cells in serum-free media and treat with desired concentrations of Batimastat (e.g., 5 μ M and 7.5 μ M) for 48 hours.[6]
 - Collect the conditioned media and centrifuge to remove cell debris.[6]
 - Mix the supernatant with non-reducing sample buffer. Do not heat the samples.
- Electrophoresis: Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin. Run the gel at 4°C.[8]
- Renaturation: After electrophoresis, wash the gel twice for 30 minutes each with renaturation buffer to remove SDS and allow the enzymes to renature.[6]
- Incubation: Incubate the gel in the digestion buffer at 37°C for 18-36 hours.[6][7]
- Staining and Destaining:
 - Stain the gel with Coomassie Brilliant Blue for at least 30 minutes.[6]
 - Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.[6]
- Analysis: The intensity of the clear bands can be quantified using densitometry software. A decrease in band intensity in Batimastat-treated samples compared to the control indicates inhibition of MMP activity.

Visualizations



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Caption: Mechanism of Batimastat inhibition of MMP-mediated ECM degradation.



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